3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
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Overview
Description
3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a synthetic organic compound characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which is further linked to a phenol group through a methylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the difluoroethyl group: The difluoroethyl group is introduced via a difluoromethylation reaction, which can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling with phenol: The final step involves coupling the difluoroethyl-substituted pyrazole with phenol through a methylamino bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- 3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
- 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
Uniqueness
3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to the specific positioning of the difluoroethyl group and the phenol group, which can significantly influence its chemical reactivity and biological activity. The presence of the difluoroethyl group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C13H15F2N3O |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
3-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C13H15F2N3O/c14-13(15)9-18-5-4-11(17-18)8-16-7-10-2-1-3-12(19)6-10/h1-6,13,16,19H,7-9H2 |
InChI Key |
IJGNAIICOCQVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
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